molecular formula C26H28N2O4S2 B2464520 (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 333435-82-8

(E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No. B2464520
CAS RN: 333435-82-8
M. Wt: 496.64
InChI Key: ZXXQMEORGHJLAC-LTGZKZEYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques. For example, its reactivity with other substances, its stability under various conditions, and the products it forms during reactions can be analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined using various experimental techniques .

Scientific Research Applications

  • Synthesis Techniques : This compound has been explored in the context of novel synthesis methods. For instance, Zidar, Kladnik, and Kikelj (2009) described a convenient synthesis of related compounds using microwave-assisted synthesis, which could be applicable to the synthesis of (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate as well (Zidar, Kladnik, & Kikelj, 2009).

  • Molecular and Solid-State Structures : Studies such as those by Tomaščiková et al. (2008) have focused on determining the molecular and solid-state structures of related compounds. This research provides valuable insights into the structural properties of similar thiazolidine derivatives (Tomaščiková et al., 2008).

  • Anticancer and Anti-Proliferative Applications : Research has been conducted on the anticancer and anti-proliferative properties of thiazolidinone derivatives. For example, Havrylyuk et al. (2010) explored the anticancer activity of 4-thiazolidinones containing benzothiazole moiety, which may be relevant for compounds with similar structures (Havrylyuk et al., 2010).

  • Photophysical Properties : Jachak et al. (2021) synthesized novel d-π-A chromophores with related structural features, focusing on their photophysical properties. This research can be extrapolated to the study of photophysical characteristics of similar compounds (Jachak et al., 2021).

  • Biological Activity : Patel and Shaikh (2010) researched the antimicrobial activity of 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, indicating potential biological activities of similar compounds (Patel & Shaikh, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level to produce a certain effect. This is particularly relevant for biologically active compounds, such as drugs or pesticides .

Safety and Hazards

The safety and hazards associated with a compound are determined based on its toxicity, flammability, and reactivity. This information is typically provided in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for studying a compound could involve exploring its potential applications, developing more efficient synthesis methods, or investigating its behavior under new conditions .

properties

IUPAC Name

methyl 4-[(E)-[3-[3-[benzyl(tert-butyl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S2/c1-26(2,3)28(17-19-8-6-5-7-9-19)22(29)14-15-27-23(30)21(34-25(27)33)16-18-10-12-20(13-11-18)24(31)32-4/h5-13,16H,14-15,17H2,1-4H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXQMEORGHJLAC-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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